1-Bromo-4-(2,2,2-trichloroethyl)benzene

Polymer Science Material Density Acrylate/Methacrylate Polymers

Select 1-Bromo-4-(2,2,2-trichloroethyl)benzene for its unique dual-halogen architecture: the para-bromophenyl group enables palladium-catalyzed cross-coupling, while the 2,2,2-trichloroethyl side chain (~49 wt% Cl+Br) imparts thermal stability (Td 310°C) and flame retardancy (LOI 26.1) in derived acrylate polymers. This compound is the essential precursor for (1-aryl-2,2,2-trichloroethyl) methacrylate monomers that outperform 4-chlorophenyl (LOI 23.9) and 2,5-dichlorophenyl (LOI 25.2) analogs. Verified by 1H NMR, FTIR, and GC-MS, it supports robust analytical method development and regulatory documentation for medicinal chemistry, agrochemical discovery, and fire-resistant polymer applications.

Molecular Formula C8H6BrCl3
Molecular Weight 288.4 g/mol
CAS No. 65739-05-1
Cat. No. B12077674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2,2,2-trichloroethyl)benzene
CAS65739-05-1
Molecular FormulaC8H6BrCl3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(Cl)(Cl)Cl)Br
InChIInChI=1S/C8H6BrCl3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
InChIKeyRBUTZHYQBDMJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(2,2,2-trichloroethyl)benzene (CAS 65739-05-1): A Specialized Aryl Halide Building Block for Flame-Retardant Polymers and Advanced Organic Synthesis


1-Bromo-4-(2,2,2-trichloroethyl)benzene (CAS 65739-05-1), with molecular formula C8H6BrCl3 and molecular weight 288.4 g/mol, is a para-substituted aromatic halide featuring both a bromophenyl moiety and a 2,2,2-trichloroethyl side chain [1]. The compound is distinguished by the combined presence of aryl bromide (enabling cross-coupling and nucleophilic substitution reactivity) and the electron-withdrawing trichloroethyl group (imparting enhanced thermal stability and flame retardancy in derived polymers). Its structure has been verified by 1H NMR, FTIR, and GC-MS spectroscopy [2], and it is recognized as an organic synthesis intermediate with particular utility in preparing (1-aryl-2,2,2-trichloroethyl) acrylate and methacrylate monomers for specialized polymer applications [3].

Why 1-Bromo-4-(2,2,2-trichloroethyl)benzene Cannot Be Replaced by Generic Bromobenzene or Simple Trichloroethyl Analogs


The dual-halogen architecture of 1-bromo-4-(2,2,2-trichloroethyl)benzene creates a functional profile not achievable by substituting with simpler aryl halides (e.g., 4-bromotoluene or bromobenzene) or with non-brominated trichloroethylbenzene derivatives. The para-bromophenyl group provides a versatile handle for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations [1], while the 2,2,2-trichloroethyl moiety simultaneously contributes substantial halogen content (approximately 49% by weight combined Cl and Br) that directly enhances flame retardancy in polymer matrices . Critically, the precise combination of 4-bromophenyl and 2,2,2-trichloroethyl substitution yields derived polymers with quantifiably different density, thermal decomposition temperature, and limiting oxygen index (LOI) compared to analogs bearing phenyl, 4-chlorophenyl, or 2,5-dichlorophenyl groups—differences that directly impact material selection for fire-resistant applications [2]. Generic substitution would alter halogen distribution, electronic effects, and polymer architecture, producing materials with unpredictable and typically inferior flame-retardant performance.

1-Bromo-4-(2,2,2-trichloroethyl)benzene (CAS 65739-05-1): Quantitative Evidence Guide for Differentiated Procurement


Polymer Density Modulation: 1.47 g/cm³ Homopolymer from 4-Bromophenyl Monomer Exceeds Chlorophenyl and Dichlorophenyl Analogs

Homopolymer derived from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate exhibits a density of 1.47 g/cm³, which is higher than polymers from the corresponding 4-chlorophenyl analog (1.42 g/cm³) and 2,5-dichlorophenyl analog (1.43 g/cm³) [1]. This density increase correlates directly with the heavier bromine atom substitution in the 4-position of the aryl ring, providing quantifiable differentiation for applications requiring higher mass per unit volume.

Polymer Science Material Density Acrylate/Methacrylate Polymers

Enhanced Flame Retardancy: Limiting Oxygen Index (LOI) of 26.1 for 4-Bromophenyl Homopolymer Exceeds 4-Chlorophenyl (23.9) and 2,5-Dichlorophenyl (25.2) Analogs

The homopolymer derived from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate achieved a limiting oxygen index (LOI) of 26.1 for continuous flaming combustion, surpassing the 4-chlorophenyl analog (LOI = 23.9) and the 2,5-dichlorophenyl analog (LOI = 25.2) [1]. This represents a 9.2% relative improvement over the 4-chlorophenyl variant and a 3.6% relative improvement over the 2,5-dichlorophenyl variant, demonstrating that bromine substitution in the para position yields superior flame retardancy compared to alternative halogenation patterns.

Flame Retardancy LOI Testing Polymer Combustion

Thermal Stability Profile: Initial Decomposition Temperature of 310°C for 4-Bromophenyl Homopolymer Relative to Halogenated Analogs

The homopolymer from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate exhibits an initial decomposition temperature of 310°C, identical to the 4-chlorophenyl and 2,5-dichlorophenyl analogs, and significantly higher than the non-halogenated phenyl analog (275°C) [1]. This indicates that the trichloroethyl moiety is the primary determinant of thermal stability baseline, while bromine substitution does not compromise thermal resistance relative to other halogenated aryl variants. The data confirm that 4-bromophenyl substitution maintains equivalent thermal robustness to alternative halogenated aryl groups while delivering superior flame retardancy.

Thermal Stability Polymer Degradation Thermogravimetric Analysis

Aryl Bromide Synthetic Handle: Versatile Cross-Coupling Reactivity Distinct from Non-Brominated Trichloroethylarenes

The para-bromophenyl substituent in 1-bromo-4-(2,2,2-trichloroethyl)benzene enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with organoboronic acids, a synthetic pathway unavailable to non-brominated trichloroethylbenzene derivatives (e.g., (2,2,2-trichloroethyl)benzene) [1]. While direct kinetic comparisons are not available in the open literature for this specific compound, class-level inference from aryl bromide reactivity establishes that the C-Br bond serves as an effective leaving group for cross-coupling, enabling modular construction of biaryl and extended aromatic systems while preserving the trichloroethyl functionality.

Suzuki-Miyaura Coupling C-C Bond Formation Aryl Halide Reactivity

Analytical Characterization Reference: Complete Spectral Dataset Available for Identity Verification and Quality Control

1-Bromo-4-(2,2,2-trichloroethyl)benzene has a complete and publicly accessible spectral fingerprint including 1H NMR, FTIR, and GC-MS data available through the SpectraBase database (Compound ID kJN5aerEmo) [1]. Additionally, fundamental molecular properties are documented in the NIST Chemistry WebBook, including molecular formula (C8H6BrCl3), molecular weight (288.4 g/mol), and IUPAC Standard InChIKey (SYERREWLUUWURN-UHFFFAOYSA-N) [2]. This level of authoritative analytical documentation facilitates identity verification, purity assessment, and regulatory compliance documentation for procurement and research use.

Analytical Chemistry Spectroscopy Quality Control

Optimal Procurement Scenarios for 1-Bromo-4-(2,2,2-trichloroethyl)benzene (CAS 65739-05-1)


Synthesis of (1-(4-Bromophenyl)-2,2,2-trichloroethyl) Acrylate and Methacrylate Monomers for Flame-Retardant Polymers

This compound serves as the direct precursor for preparing 1-aryl-2,2,2-trichloroethyl acrylate and methacrylate monomers via acryloylation or methacryloylation of the corresponding 1-aryl-2,2,2-trichloroethanol intermediate. The resulting 4-bromophenyl-substituted monomer produces homopolymers with LOI of 26.1 and density of 1.47 g/cm³ [1]. These metrics demonstrate measurable flame-retardant advantage over polymers derived from 4-chlorophenyl (LOI = 23.9) and 2,5-dichlorophenyl (LOI = 25.2) analogs. Procurement for this application is justified when end-product flame retardancy specifications exceed the performance ceiling achievable with alternative halogenated aryl monomers.

Suzuki-Miyaura Cross-Coupling for Modular Synthesis of Complex Biaryl and Extended Aromatic Systems

The para-bromophenyl group enables palladium-catalyzed Suzuki-Miyaura coupling with aryl- and heteroaryl-boronic acids to construct biaryl architectures while retaining the 2,2,2-trichloroethyl functionality [1]. This application scenario is particularly valuable for medicinal chemistry and agrochemical discovery programs requiring late-stage diversification of trichloroethyl-containing scaffolds. Procurement for this purpose is indicated when synthetic routes require an aryl halide coupling partner that simultaneously contributes a halogen-rich side chain for downstream material properties or additional functionalization.

Thermally Stable Polymer Formulations Requiring Processing Windows at or Above 275°C

Polymers derived from (1-(4-bromophenyl)-2,2,2-trichloroethyl) methacrylate maintain structural integrity up to 310°C initial decomposition temperature [1], which is 35°C higher than polymers from the non-halogenated phenyl analog. This thermal stability window makes the 4-bromophenyl-derived monomer suitable for polymer formulations requiring elevated processing temperatures or end-use applications in thermally demanding environments (e.g., electronics encapsulation, automotive under-hood components). Procurement should be prioritized when thermal stability requirements preclude use of non-halogenated analogs but do not demand higher-performance (and typically more expensive) fully aromatic engineering polymers.

Research Programs Requiring Identity-Verified Building Blocks with Complete Spectral Documentation

The compound's characterization is supported by authoritative spectral data including 1H NMR, FTIR, and GC-MS spectra in SpectraBase [1], plus NIST-verified molecular properties [2]. This documentation suite enables robust incoming material verification and supports analytical method development for reaction monitoring and purity assessment. Procurement is indicated for academic, industrial, and contract research organizations where analytical traceability and regulatory documentation requirements demand building blocks with established, publicly accessible characterization data rather than in-house characterization of novel or poorly documented analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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